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Compound of Interest

2-Bromopyridine-4-
Compound Name:
carboxaldehyde

Cat. No. B056593

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected and observed
spectral data for the key organic intermediate, 2-bromopyridine-4-carboxaldehyde. The
information herein is intended to support researchers and professionals in the fields of
chemical synthesis, drug development, and quality control by providing a detailed analysis of
its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy,
and Mass Spectrometry (MS). While a complete set of experimentally-derived spectra for this
specific molecule is not readily available in public databases, this guide presents predicted data
based on established spectroscopic principles and data from analogous compounds.
Furthermore, detailed experimental protocols are provided to enable the acquisition and
analysis of this critical data.

Molecular Structure and Spectroscopic Overview

2-Bromopyridine-4-carboxaldehyde possesses a pyridine ring substituted with a bromine
atom at the 2-position and a carboxaldehyde group at the 4-position. This substitution pattern
gives rise to a unique electronic environment for each atom, resulting in a distinct spectroscopic
fingerprint.
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» 'H NMR spectroscopy will reveal the chemical shifts and coupling constants of the three
aromatic protons and the aldehyde proton, providing insights into the electronic effects of the
substituents.

e 13C NMR spectroscopy will identify the chemical shifts of the six carbon atoms in the
molecule, including the characteristic carbonyl carbon of the aldehyde.

IR spectroscopy will highlight the vibrational frequencies of the key functional groups, notably
the carbonyl (C=0) stretch of the aldehyde and the C-Br stretch.

o Mass spectrometry will determine the molecular weight and provide information about the
fragmentation pattern of the molecule, confirming the presence of bromine through its
isotopic signature.

Predicted and Comparative Spectral Data

The following tables summarize the predicted and comparative spectral data for 2-
bromopyridine-4-carboxaldehyde. These predictions are based on the analysis of structurally
similar compounds and established spectroscopic correlation tables.

Predicted Chemical ) )
Predicted Coupling

Proton Assignment Shift (8, ppm) in Predicted Multiplicity
Constant (J, Hz)
CDCIs

Aldehyde-H 9.9-101 Singlet (s) N/A

H-6 8.6 -8.8 Doublet (d) ~5.0

H-5 7.8-8.0 Doublet (d) ~5.0

Singlet (s) or narrow
H-3 76-7.8 <1.0

doublet

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted **C NMR Spectral Data
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Carbon Assignment

Predicted Chemical Shift (8, ppm) in CDCls

C=0 (Aldehyde) 190 - 193
C-2 (C-Br) 145 - 148
C-6 151 - 154
C-4 140 - 143
C-5 125 - 128
c-3 122 - 125

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 3: Predicted IR Spectral Data

Vibrational Mode

Predicted Absorption Range
(cm=1)

Intensity

Aromatic C-H Stretch

3100 - 3000

Medium

Aldehyde C-H Stretch

2850 - 2800 and 2750 - 2700

Medium, often two bands

C=0 Stretch (Aldehyde) 1710 - 1690 Strong
Aromatic C=C Stretch 1600 - 1450 Medium to Strong
C-Br Stretch 700 - 500 Medium to Strong

Table 4: Predicted Mass Spectrometry Data

m/z Value Interpretation Relative Abundance
Molecular lon [M]* (presence ]

185/187 , High
of Br isotopes)

184/186 [M-H]* Medium

156/158 [M-CHOJ* Medium

78 [CsHaN]*+ Medium
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Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with
approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for 2-bromopyridine-
4-carboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Accurately weigh 5-10 mg of 2-bromopyridine-4-carboxaldehyde.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) or
another suitable deuterated solvent in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

Cap the NMR tube and gently agitate to ensure complete dissolution.

IH NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

13C NMR Acquisition Parameters:
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Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0 to 200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

Integrate the signals in the *H spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total
Reflectance (ATR) accessory.

Sample Preparation (ATR method):

o Ensure the ATR crystal is clean and dry. A background spectrum of the clean, empty crystal
should be recorded.

e Place a small amount of the solid 2-bromopyridine-4-carboxaldehyde sample directly onto
the ATR crystal.

e Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Data Acquisition:

e Spectral Range: 4000 - 400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

Data Processing:

¢ The software will automatically subtract the background spectrum from the sample spectrum.
« |dentify and label the major absorption peaks.

o Correlate the observed peaks with known vibrational frequencies for functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass
Spectrometer (GC-MS) or a direct infusion system.

Sample Preparation (for GC-MS):

e Prepare a dilute solution of 2-bromopyridine-4-carboxaldehyde in a volatile organic
solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

Injection Volume: 1 pL.

Inlet Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold
for 5 minutes.

Carrier Gas: Helium.
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 lonization Mode: Electron lonization (El) at 70 eV.
e Mass Range: m/z 40 - 300.
Data Processing:

e Analyze the total ion chromatogram (TIC) to identify the peak corresponding to 2-
bromopyridine-4-carboxaldehyde.

o Extract the mass spectrum for this peak.
« ldentify the molecular ion peak and key fragment ions. Note the isotopic pattern for bromine.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
2-Bromopyridine-4-carboxaldehyde.
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Caption: Workflow for the spectral characterization of 2-Bromopyridine-4-carboxaldehyde.

 To cite this document: BenchChem. [Spectroscopic Characterization of 2-Bromopyridine-4-
carboxaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056593#2-bromopyridine-4-carboxaldehyde-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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